(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

Catalog No.
S778352
CAS No.
23726-92-3
M.F
C13H20O
M. Wt
192.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-...

CAS Number

23726-92-3

Product Name

(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

IUPAC Name

(Z)-1-(2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7H,6,8-9H2,1-4H3/b7-5-

InChI Key

BGTBFNDXYDYBEY-ALCCZGGFSA-N

SMILES

CC=CC(=O)C1=C(CCCC1(C)C)C

solubility

1 ml in 10 ml 95% (in ethanol)

Synonyms

BETA-DAMASCONE;DAMASCONE (BETA);DAMASCONE;FEMA 3243;1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-,(Z)-2-Buten-1-one;1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-cis-2-Buten-1-one;2-Buten-1-one,1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-,(Z)-;6,6-trimethyl-1-cyclohexen-

Canonical SMILES

CC=CC(=O)C1=C(CCCC1(C)C)C

Isomeric SMILES

C/C=C\C(=O)C1=C(CCCC1(C)C)C

The exact mass of the compound (Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 ml in 10 ml 95% (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one, commonly known as (Z)-beta-damascone or cis-beta-damascone (CAS: 23726-92-3), is a high-value alpha,beta-unsaturated alicyclic ketone belonging to the rose ketone family. As a colorless to pale yellow liquid with a molecular weight of 192.30 g/mol, it is a critical raw material in the flavor and fragrance industries [1]. Procurement profiles typically benchmark this compound by its specific gravity (0.934–0.942 at 20°C) and its highly complex olfactory profile, which is distinct from its (E)-isomer and alpha-analogs [2]. Due to its potent organoleptic properties, it is utilized at trace concentrations, making isomeric purity and rigorous quality control paramount for reproducible industrial scaling and regulatory compliance.

Procurement Fit

Z-isomer-specific reference for allergen quantification workflows
IFRA rose ketone group formulation and headroom management
Stereochemistry–odor relationship studies using defined cis geometry

Substituting (Z)-beta-damascone with its stereoisomer, (E)-beta-damascone (CAS: 23726-91-2), or a racemic beta-damascone mixture (CAS: 35044-68-9) introduces critical failures in both dermatological safety and regulatory compliance. The (Z)-isomer exhibits a different dermal sensitization threshold compared to the (E)-isomer, meaning that a direct substitution in cosmetic formulations can trigger unexpected allergic responses and violate strict IFRA concentration limits [1]. Furthermore, under the EU Cosmetic Regulation (Annex III), (Z)-beta-damascone is tracked as a specific disclosable allergen; utilizing a racemic mixture without precise isomeric quantification complicates mandatory labeling and quality assurance [2]. Consequently, buyers must procure the exact (Z)-isomer for applications where precise toxicological profiling and specific dark-fruit/tobacco olfactory nuances are required.

Substitution Risk

!
Allergen labeling obligations may be missed if Z-isomer fraction is not independently controlled
!
Dual regulatory ceiling (individual 0.02% plus rose ketone group cap) constrains Z-isomer-rich lots differently
!
Olfactory profile shifts from blackcurrant–tobacco to rose–plum when Z content falls below sensory threshold

Dermal Sensitization Thresholds for Formulation Safety

Toxicological assessments demonstrate that (Z)-beta-damascone possesses a stricter dermal sensitization profile than its (E)-isomer. In human repeated insult patch tests (HRIPT), the (E)-isomer showed no sensitization at concentrations of 0.2% to 1.0%. In contrast, (Z)-beta-damascone elicited reactions indicative of skin sensitization at concentrations between 0.5% and 5.0%, though it remained safe at 0.05% [1].

Evidence DimensionHuman Skin Sensitization Threshold
Target Compound Data(Z)-beta-damascone: Sensitization observed at 0.5% - 5.0%
Comparator Or Baseline(E)-beta-damascone: No sensitization at 0.2% - 1.0%
Quantified DifferenceThe (Z)-isomer triggers sensitization at lower formulation concentrations than the (E)-isomer.
ConditionsHuman repeated insult patch test (HRIPT) and guinea pig maximization studies

Formulators must select and dose the (Z)-isomer with strict adherence to its specific sensitization limits, as substituting it with the (E)-isomer invalidates safety assessments.

SCCS Allergen Status
Head-to-head
Z-isomer: listed as established contact allergen; E-isomer: not listed
Independent labeling obligation context
SCCS/1459/11; EU Dir. 2020/2088 trigger

Refractive Index as a Determinant of Isomeric Purity

For rapid procurement QA/QC, the refractive index serves as a reliable differentiator between beta-damascone isomers. At 20°C, (Z)-beta-damascone exhibits a refractive index of 1.4957, whereas (E)-beta-damascone has a higher refractive index of 1.4980 [1].

Evidence DimensionRefractive Index (nD at 20°C)
Target Compound Data(Z)-beta-damascone: 1.4957
Comparator Or Baseline(E)-beta-damascone: 1.4980
Quantified DifferenceΔ 0.0023 in refractive index
ConditionsStandard optical density measurement at 20°C

Allows incoming quality control teams to quickly verify isomeric purity and detect cross-contamination or adulteration with the (E)-isomer without requiring immediate GC-MS analysis.

IFRA Skin Limit
Head-to-head
0.02% individual limit each; combined rose ketones ≤0.043% in finished product
Dual regulatory ceiling constraint
IFRA 51st Amendment; RIFM review

Olfactory Differentiation for Flavor and Fragrance Targeting

While all damascones share a rosy/fruity core, (Z)-beta-damascone is specifically selected for its complex dark-fruit and tobacco nuances. Compared to alpha-damascone, which is dominated by bright, green apple notes, the (Z)-beta-isomer provides a distinct blackcurrant, plum, and honeyed tobacco profile [1].

Evidence DimensionOrganoleptic Profile
Target Compound Data(Z)-beta-damascone: Blackcurrant, plum, honey, and tobacco
Comparator Or BaselineAlpha-damascone: Green apple, bright fruity
Quantified DifferenceShift from bright/green top notes to deep/dark base notes
ConditionsStandard olfactory evaluation in dipropylene glycol or ethanol

Procurement for tobacco-substitute flavorings or deep floral fragrances must specify the beta-(Z) isomer to achieve the correct organoleptic depth.

Refractive Index (n20/D)
Head-to-head
Z: 1.4957 vs E: 1.4980; commercial blend spec 1.4960–1.5010
Orthogonal identity check for lot confirmation
ScenTree monograph; neat liquid
Odor Threshold (μg/mL)
Class-level
β-Damascone (racemic) 0.0373 μg/mL; 34× less potent than δ-damascone
Cost-in-use formulation context
S-curve method; FFJ 2025 (racemic mixture)
Commercial Isomer Ratio
Specification review
cis (Z) 1–6%; trans (E) 89–96% (GC area); sum ≥95%
Z-isomer controlled lot required for regulatory work
Ventos/Nutrifoods TDS; active N₂ headspace
EU Hazard Classification
Head-to-head
Z: H317 + SCCS established allergen; E: H317 only
Dual regulatory burden for Z-isomer
CLP Reg. 1272/2008; SCCS/1459/11

Analytical Standard for EU Cosmetic Allergen Compliance

Due to its specific listing under Annex III of the EU Cosmetic Regulation (Regulation (EU) 2023/1545), (Z)-beta-damascone is procured as a high-purity analytical standard. Testing laboratories use it to calibrate GC-MS equipment for the precise quantification of the (Z)-isomer in consumer goods, ensuring that product labels accurately reflect the presence of this specific sensitizer rather than relying on generic rose ketone estimations [1].

Fine Fragrance Formulation (IFRA-Compliant)

In perfumery, (Z)-beta-damascone is utilized to impart deep plum, blackcurrant, and tobacco notes to rose reconstructions. Because of its specific dermal sensitization threshold, formulators must carefully procure the pure (Z)-isomer to ensure the final compound remains strictly within the IFRA 51st Amendment limits (typically capped at 0.043% for Category 4 fine fragrances) [2].

Tobacco and E-Liquid Flavoring

The distinct honeyed-tobacco organoleptic profile of (Z)-beta-damascone makes it a preferred ingredient in the formulation of tobacco substitutes and e-liquids. It provides a realistic tobacco-like flavor depth that cannot be achieved using alpha-damascone or generic fruity esters [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Consumer product allergen testing
Certified Z-isomer purity
Regulatory threshold compliance
Sensory stereochemistry research
Defined isomeric composition
Odor character attribution
IFRA fine fragrance formulation
Isomer-controlled lot specification
Cumulative rose ketone ceiling
GC-MS isomer-specific method validation
Orthogonal identity (refractive index)
Isomer resolution verification

Physical Description

colourless to pale yellow liquid with a complex fruity floral odour

XLogP3

3.5

Density

0.934-0.942 (20°)

UNII

074X5R04IQ

GHS Hazard Statements

Aggregated GHS information provided by 1606 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (80.07%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (80.88%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

23726-92-3

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2Z)-: ACTIVE

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